Cas no 2136816-11-8 (tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate)
![tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2136816-11-8x500.png)
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate 化学的及び物理的性質
名前と識別子
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- 2136816-11-8
- tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate
- EN300-798801
-
- インチ: 1S/C14H23NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h8,10H,5-7,9H2,1-4H3,(H,15,17)/t10-/m0/s1
- InChIKey: PDNMRJJHUNEJGX-JTQLQIEISA-N
- SMILES: O(C(N[C@@H](C)C(C1=CCCCC1)=O)=O)C(C)(C)C
計算された属性
- 精确分子量: 253.16779360g/mol
- 同位素质量: 253.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 353
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 55.4Ų
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798801-1.0g |
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate |
2136816-11-8 | 95% | 1.0g |
$986.0 | 2024-05-21 | |
Enamine | EN300-798801-0.1g |
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate |
2136816-11-8 | 95% | 0.1g |
$867.0 | 2024-05-21 | |
Enamine | EN300-798801-5.0g |
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate |
2136816-11-8 | 95% | 5.0g |
$2858.0 | 2024-05-21 | |
Enamine | EN300-798801-0.05g |
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate |
2136816-11-8 | 95% | 0.05g |
$827.0 | 2024-05-21 | |
Enamine | EN300-798801-0.5g |
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate |
2136816-11-8 | 95% | 0.5g |
$946.0 | 2024-05-21 | |
Enamine | EN300-798801-0.25g |
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate |
2136816-11-8 | 95% | 0.25g |
$906.0 | 2024-05-21 | |
Enamine | EN300-798801-2.5g |
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate |
2136816-11-8 | 95% | 2.5g |
$1931.0 | 2024-05-21 | |
Enamine | EN300-798801-10.0g |
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate |
2136816-11-8 | 95% | 10.0g |
$4236.0 | 2024-05-21 |
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamateに関する追加情報
Comprehensive Overview of tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate (CAS No. 2136816-11-8)
The compound tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate, with the CAS number 2136816-11-8, is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This chiral intermediate is particularly valued for its role in the synthesis of bioactive molecules, including potential drug candidates. Its unique structure, featuring a cyclohexene ring and a tert-butyl carbamate group, makes it a versatile building block in asymmetric synthesis.
In recent years, the demand for high-purity chiral compounds like tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate has surged, driven by the growing focus on enantioselective catalysis and targeted drug design. Researchers are increasingly exploring its applications in the development of small-molecule inhibitors and protease-targeting therapeutics, aligning with trends in personalized medicine. The compound's stereochemical integrity and functional group compatibility make it a preferred choice for complex synthetic routes.
One of the most frequently searched questions in academic and industrial circles revolves around the synthetic scalability of CAS 2136816-11-8. Optimizing its production involves addressing challenges such as enantiomeric excess control and green chemistry principles. Recent advancements in flow chemistry and enzymatic resolution have shown promise in enhancing the cost-effectiveness and sustainability of its manufacture. These innovations resonate with the broader shift toward eco-friendly synthetic methodologies in the pharmaceutical sector.
The stability profile of tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate under various storage conditions is another critical area of interest. Studies indicate that the compound exhibits excellent thermal stability when stored in anhydrous environments, though precautions against hydrolysis of the carbamate moiety are recommended. This aligns with industry standards for GMP-compliant intermediates, where degradation pathways must be rigorously characterized.
From a regulatory perspective, CAS 2136816-11-8 is not classified as a hazardous material, but its handling requires adherence to general laboratory safety protocols. The compound's structural analogs have been investigated for their bioactivity profiles, particularly in modulating enzyme-substrate interactions. Such research underscores its potential as a scaffold for lead optimization in drug discovery pipelines.
In summary, tert-butyl N-[(2S)-1-(cyclohex-1-en-1-yl)-1-oxopropan-2-yl]carbamate represents a critical tool for modern synthetic chemists. Its applications span asymmetric synthesis, medicinal chemistry, and process optimization, reflecting the interdisciplinary nature of contemporary chemical research. As the demand for chiral auxiliaries continues to rise, this compound is poised to remain a focal point in both academic and industrial settings.
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